

Safety and Handling of Benzyl 2-bromoethyl ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 2-bromoethyl ether**

Cat. No.: **B032766**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS and relevant institutional safety protocols before handling **Benzyl 2-bromoethyl ether**.

Introduction

Benzyl 2-bromoethyl ether (CAS No. 1462-37-9) is a versatile reagent employed in various organic syntheses, particularly in the development of pharmaceuticals and advanced materials. [1][2] Its utility as a building block is noted in the preparation of muscarinic antagonists, the synthesis of macrocyclic antifungal antibiotics, and the formation of copper phthalocyanine discotic liquid crystals.[3][4][5] The presence of a reactive bromine atom and an ether linkage makes it a valuable intermediate for introducing a benzyloxyethyl moiety into a target molecule. [2] However, its reactivity also necessitates careful handling and adherence to strict safety precautions to mitigate potential hazards. This guide provides an in-depth overview of the safety and handling procedures for **Benzyl 2-bromoethyl ether**.

Physicochemical and Toxicological Data

A summary of the key quantitative data for **Benzyl 2-bromoethyl ether** is presented in the table below for easy reference and comparison. It is important to note that while hazard classifications are available, specific quantitative toxicity data such as LD50 values are not

readily available in the reviewed literature, indicating that the toxicological properties have not been fully investigated.[3][6]

Property	Value	Reference(s)
CAS Number	1462-37-9	[6][7]
Molecular Formula	C ₉ H ₁₁ BrO	[7]
Molecular Weight	215.09 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[6][7]
Boiling Point	254 °C	[3][7]
Flash Point	113 °C (235.4 °F) - closed cup	[7]
Density	1.36 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.541	
Water Solubility	Limited solubility	[2]
Acute Toxicity	No quantitative data available. Classified as "Harmful if swallowed" (H302) or "Toxic if swallowed" (H301). The toxicological properties have not been fully investigated.	[3][6][7]

Hazard Identification and GHS Classification

Benzyl 2-bromoethyl ether is classified as a hazardous substance. The following table summarizes its GHS hazard statements and corresponding pictograms.

Hazard Statement	GHS Pictogram	Description	Reference(s)
H302: Harmful if swallowed	GHS07 (Exclamation Mark)		
H315: Causes skin irritation	GHS07 (Exclamation Mark)	[6]	
H319: Causes serious eye irritation	GHS07 (Exclamation Mark)	[6]	
May cause respiratory irritation	GHS07 (Exclamation Mark)	[6]	
Lachrymator	GHS07 (Exclamation Mark)	Substance which increases the flow of tears.	[6]

Signal Word: Warning

Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

- Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[6]
- Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[6]

Safe Handling Practices

- Avoid contact with skin, eyes, and clothing.[6]

- Do not breathe vapors or mists.[6]
- Wash hands thoroughly after handling.[6][7]
- Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
- Keep away from heat, sparks, and open flames.[6]
- Use spark-proof tools and explosion-proof equipment.[6]

Storage Conditions

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
- Keep away from heat and direct sunlight.[7]
- Store locked up.[6][7]
- Incompatible with strong oxidizing agents.[3][6]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
- Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
- Specific Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide gas.[3][6]
- Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

- Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[6]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
- Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[6]

Representative Experimental Protocol: Ether Synthesis

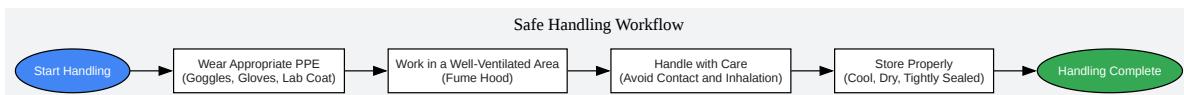
While specific, detailed protocols for the cited applications of **Benzyl 2-bromoethyl ether** were not available in the searched literature, a general procedure for a Williamson-type ether synthesis is provided below for illustrative purposes. This protocol is hypothetical and should be adapted and optimized for specific substrates and reaction conditions.

Objective: To synthesize a benzyl 2-(aryloxy)ethyl ether from a phenol and **Benzyl 2-bromoethyl ether**.

Materials:

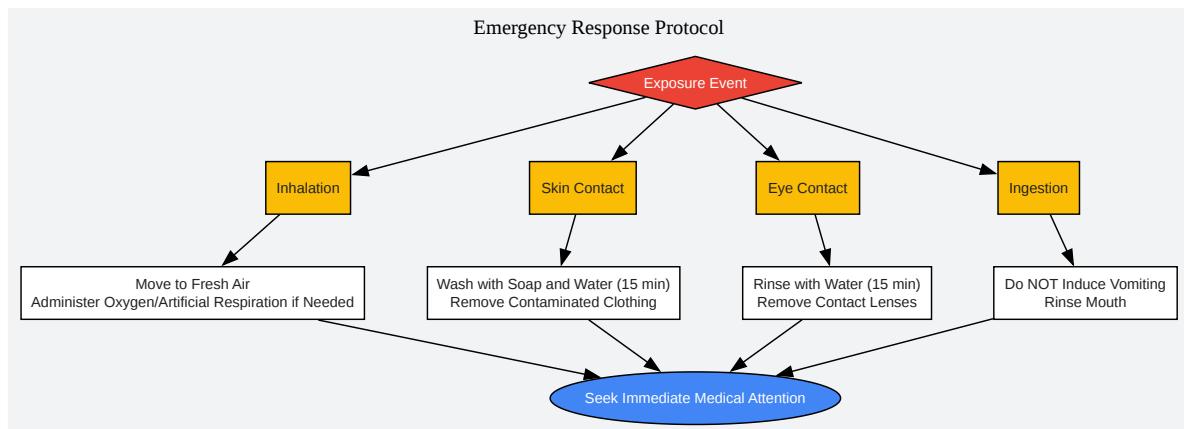
- Phenol derivative

- **Benzyl 2-bromoethyl ether**
- Potassium carbonate (K_2CO_3) or Sodium hydride (NaH)
- Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH_3CN)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)


Procedure:

- To a solution of the phenol derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add **Benzyl 2-bromoethyl ether** (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Visualizing Safety and Handling Workflows


The following diagrams, created using the DOT language, illustrate key logical relationships and workflows for the safe handling and emergency response related to **Benzyl 2-bromoethyl**

ether.

[Click to download full resolution via product page](#)

Caption: General workflow for safely handling **Benzyl 2-bromoethyl ether**.

[Click to download full resolution via product page](#)

Caption: First aid procedures in case of exposure to **Benzyl 2-bromoethyl ether**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1462-37-9: benzyl 2-bromoethyl ether | CymitQuimica [cymitquimica.com]
- 2. Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization | Semantic Scholar

[semanticscholar.org]

- 3. chemicalbook.com [chemicalbook.com]
- 4. Benzyl 2-Bromoethyl Ether | CAS#:1462-37-9 | ChemsrC [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. 1462-37-9 | Benzyl 2-bromoethyl ether, 97% [aspirasci.com]
- To cite this document: BenchChem. [Safety and Handling of Benzyl 2-bromoethyl ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b032766#safety-and-handling-precautions-for-benzyl-2-bromoethyl-ether\]](https://www.benchchem.com/product/b032766#safety-and-handling-precautions-for-benzyl-2-bromoethyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com